5-(1H-indol-3-ylmethylene)-3-(3-pyridinyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(1H-indol-3-ylmethylene)-3-(3-pyridinyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazolidinones and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(3-pyridinyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies suggest that the compound may act by inhibiting enzymes involved in bacterial and fungal growth, reducing the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell wall synthesis and inhibiting their enzymes. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its anticancer properties and has shown to induce apoptosis in cancer cells by activating caspases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(1H-indol-3-ylmethylene)-3-(3-pyridinyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its easy synthesis method, low cost, and wide range of applications. However, the limitations of using the compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 5-(1H-indol-3-ylmethylene)-3-(3-pyridinyl)-2-thioxo-1,3-thiazolidin-4-one. These include studying its potential applications in treating other diseases such as diabetes and neurodegenerative disorders. Moreover, the compound can be modified to improve its solubility and reduce its potential toxicity. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and its interactions with other molecules.
Scientific Research Applications
5-(1H-indol-3-ylmethylene)-3-(3-pyridinyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It has also been found to reduce inflammation in animal models of inflammatory diseases. Moreover, this compound has been studied for its anticancer properties and has shown to induce apoptosis in cancer cells.
Properties
IUPAC Name |
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-pyridin-3-yl-1,3-thiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c21-16-15(8-11-9-19-14-6-2-1-5-13(11)14)23-17(22)20(16)12-4-3-7-18-10-12/h1-10,21H/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOPKXCVWRPLHZ-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CN=CC=C4)O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(N(C(=S)S3)C4=CN=CC=C4)O)/C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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